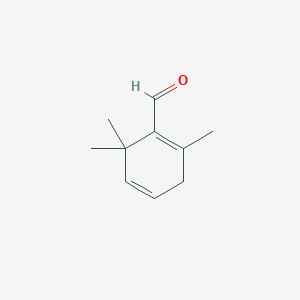
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde
描述
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₄O. It is characterized by a cyclohexadiene ring substituted with three methyl groups and an aldehyde functional group. This compound is known for its unique structural features and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,6,6-trimethylcyclohexanone with a suitable oxidizing agent to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: 2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxylic acid.
Reduction: 2,6,6-Trimethyl-1,4-cyclohexadiene-1-methanol.
Substitution: Halogenated derivatives of the cyclohexadiene ring.
科学研究应用
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde: Similar structure but with a different position of the double bonds.
2,6,6-Trimethylcyclohexa-1,3-dienecarbaldehyde: Another isomer with a different arrangement of the double bonds.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Contains additional functional groups.
Uniqueness
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde is unique due to its specific arrangement of methyl groups and the aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.
属性
CAS 编号 |
162376-82-1 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4,6-7H,5H2,1-3H3 |
InChI 键 |
AXVHXJQWKAFHQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C=CC1)(C)C)C=O |
规范 SMILES |
CC1=C(C(C=CC1)(C)C)C=O |
同义词 |
1,4-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














